molecular formula C9H9NO3 B1610461 ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 35405-94-8

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B1610461
CAS No.: 35405-94-8
M. Wt: 179.17 g/mol
InChI Key: NNABKJKQNGGLKM-UHFFFAOYSA-N
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Description

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic organic compound that features a fused ring system combining a furan and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization Reactions: One common method for synthesizing ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves the cyclization of appropriate precursors. For instance, starting from ethyl 2-(2-furyl)acetate, a cyclization reaction can be induced using a strong acid catalyst such as sulfuric acid under reflux conditions.

    Palladium-Catalyzed Reactions: Another method involves palladium-catalyzed cross-coupling reactions. For example, the coupling of a furan derivative with a pyrrole derivative in the presence of a palladium catalyst and a suitable base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the furan or pyrrole rings are replaced by other groups. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its structural similarity to certain biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-furoate: A simpler furan derivative with different reactivity and applications.

    Pyrrole-2-carboxylate: Another heterocyclic compound with a pyrrole ring but lacking the fused furan structure.

Uniqueness

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with specific biological activities or material properties.

Biological Activity

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a synthetic compound belonging to the furo[3,2-b]pyrrole family, which has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring system that imparts distinct electronic and steric properties. This structural uniqueness is significant for its interaction with biological targets. The compound can be synthesized through various methods, including nucleophilic substitution and cyclocondensation reactions, which contribute to its diverse reactivity and potential applications in drug design .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : Its structure allows it to bind to various receptors, potentially modulating their activity and influencing physiological responses .

Antimicrobial Properties

Research indicates that derivatives of furo[3,2-b]pyrroles exhibit antimicrobial activity against various pathogens. This compound has been studied for its effectiveness against Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli100 µg/mL

These results suggest that the compound has promising antibacterial properties comparable to traditional antibiotics .

Anti-inflammatory and Anticancer Activity

Studies have shown that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. Additionally, its anticancer potential is being explored through various in vitro studies that assess its ability to induce apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of several furo[3,2-b]pyrrole derivatives against common pathogens. This compound demonstrated significant activity against both Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics .
  • Investigation of Anti-inflammatory Effects :
    In a controlled laboratory setting, this compound was administered to macrophage cell lines. Results indicated a reduction in the secretion of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNABKJKQNGGLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508422
Record name Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35405-94-8
Record name Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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